![molecular formula C38H44N4O8 B13885111 2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-43787 is a novel compound known for its immunomodulating properties. It binds to cyclophilin, the cellular receptor for cyclosporine, and exhibits significant anti-inflammatory effects. This compound has shown potential in inhibiting cell proliferation and modulating cytokine production, making it a promising candidate for therapeutic applications in immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .
準備方法
The synthesis of D-43787 involves multiple steps, including the use of indolin-2-carbonyl and lysin methylester as key starting materials. The compound is synthesized through a series of reactions, including tert-butyloxycarbonyl protection, benzyloxycarbonyl protection, and amide bond formation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
化学反応の分析
D-43787 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific functional groups with other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
D-43787 has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a molecular tool for studying intracellular signal transduction pathways involved in T-cell activation.
Biology: D-43787 has shown potential in modulating cytokine production, making it useful for studying immune responses and inflammation.
Medicine: The compound exhibits immunosuppressive and anti-inflammatory properties, making it a potential therapeutic agent for treating immune system diseases, respiratory diseases, and skin and musculoskeletal diseases.
Industry: D-43787 can be used in the development of new drugs and therapeutic agents due to its unique properties .
作用機序
D-43787 exerts its effects by binding to cyclophilin, the cellular receptor for cyclosporine. This binding inhibits the proliferation of T cells and modulates the production of cytokines, particularly T helper cell 2 cytokines such as interleukin-4, interleukin-5, and interleukin-13. The compound does not inhibit the protein phosphatase calcineurin, which is the target of the cyclosporine-cyclophilin complex. Instead, it selectively inhibits T helper cell 2 cytokines more effectively than T helper cell 1 cytokines .
類似化合物との比較
D-43787 is unique in its selective inhibition of T helper cell 2 cytokines and its distinct mechanism of action compared to other cyclophilin-binding compounds. Similar compounds include:
Cyclosporine: A well-known immunosuppressive drug that binds to cyclophilin and inhibits calcineurin.
Sanglifehrin: Another cyclophilin-binding compound with immunosuppressive activity but a different mechanism of action.
FK-506 (Tacrolimus): Binds to FKBP and inhibits calcineurin, used as an immunosuppressive agent in organ transplantation
特性
IUPAC Name |
tert-butyl 2-[2-[[1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O8/c1-38(2,3)50-37(47)42-30-20-11-9-17-27(30)23-32(42)34(44)41-29-19-10-8-16-26(29)22-31(41)33(43)40-28(35(45)48-4)18-12-13-21-39-36(46)49-24-25-14-6-5-7-15-25/h5-11,14-17,19-20,28,31-32H,12-13,18,21-24H2,1-4H3,(H,39,46)(H,40,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGBJABPHBINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
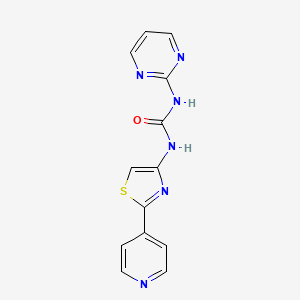

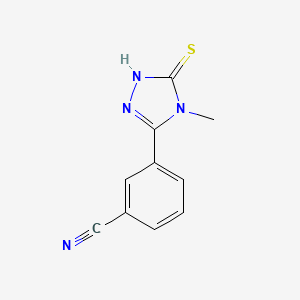
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
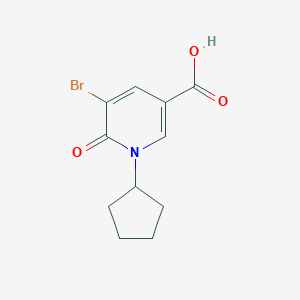
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
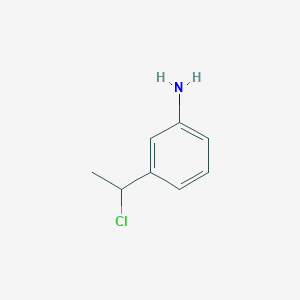
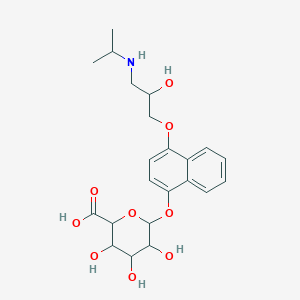
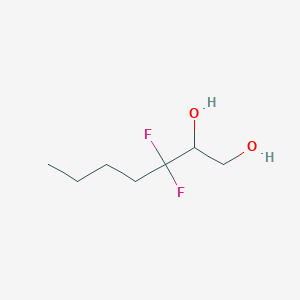
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)

![4-oxo-4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B13885092.png)
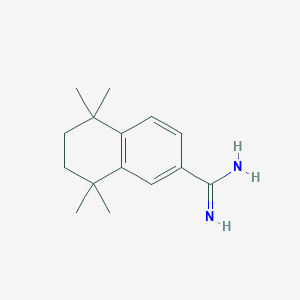
![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)
